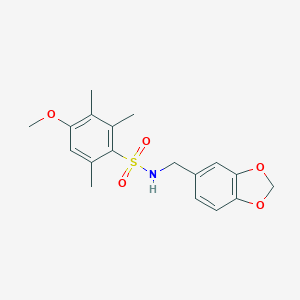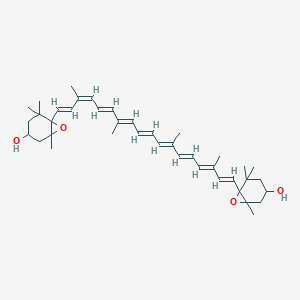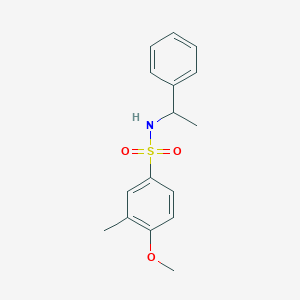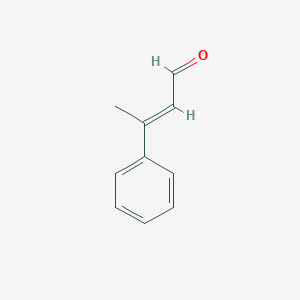![molecular formula C22H28N2O7S2 B223551 N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)
N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This molecule has gained significant attention in scientific research due to its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Mecanismo De Acción
N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide selectively targets BTK, a key enzyme involved in B-cell receptor signaling. This pathway plays a crucial role in the development and survival of B-cells, which are responsible for producing antibodies that protect the body against infections. By inhibiting BTK, N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide blocks the activation of B-cells, leading to a reduction in the production of antibodies and the proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and suppress the activation of immune cells, leading to a reduction in inflammation. It also has potential immunomodulatory effects, which may be useful in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide is its selectivity for BTK, which reduces the risk of off-target effects. It also has good bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, like any other experimental drug, N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide has limitations, including potential toxicity and lack of long-term safety data.
Direcciones Futuras
There are several potential future directions for N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide research. One area of interest is the development of combination therapies that target multiple pathways involved in cancer and autoimmune diseases. Another direction is the investigation of N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide's potential as a treatment for other diseases, such as viral infections and neurodegenerative disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide in humans.
Métodos De Síntesis
The synthesis of N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide involves several steps, starting with the reaction of 4-aminophenol and 4-chlorobenzenesulfonyl chloride to form 4-(4-sulfonylphenylamino)phenol. The resulting compound is then reacted with tetrahydro-2-furanylmethylamine to form N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide has shown promising results in preclinical studies as a potential treatment for various types of cancer, including B-cell malignancies, solid tumors, and hematologic malignancies. It has also demonstrated potential therapeutic effects in autoimmune disorders such as rheumatoid arthritis, lupus, and multiple sclerosis.
Propiedades
Nombre del producto |
N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide |
|---|---|
Fórmula molecular |
C22H28N2O7S2 |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
N-(oxolan-2-ylmethyl)-4-[4-(oxolan-2-ylmethylsulfamoyl)phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C22H28N2O7S2/c25-32(26,23-15-19-3-1-13-29-19)21-9-5-17(6-10-21)31-18-7-11-22(12-8-18)33(27,28)24-16-20-4-2-14-30-20/h5-12,19-20,23-24H,1-4,13-16H2 |
Clave InChI |
JLXQRRFYTVITNY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NCC4CCCO4 |
SMILES canónico |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NCC4CCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)




methanone](/img/structure/B223532.png)



![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)

